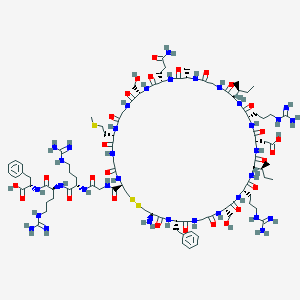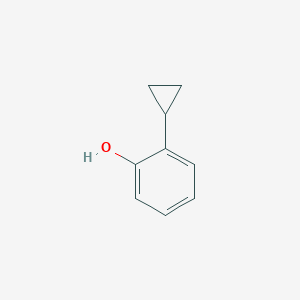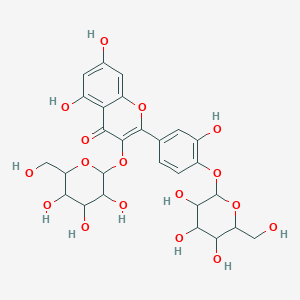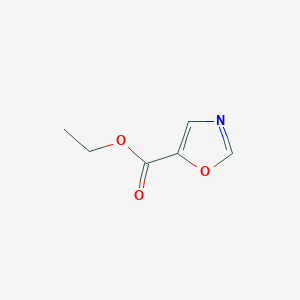
Ethyl oxazole-5-carboxylate
Overview
Description
Ethyl oxazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C6H7NO3. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its applications in pharmaceuticals, organic intermediates, and organic light-emitting diodes .
Mechanism of Action
Target of Action
Ethyl Oxazole-5-carboxylate is a member of the carboxylic ester group of organic compounds . . It is often used as a research chemical, and its specific targets may depend on the context of the research .
Mode of Action
As a research chemical, its interaction with its targets and the resulting changes would depend on the specific experimental setup .
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, which suggests that they may interact with multiple biochemical pathways . .
Pharmacokinetics
It is soluble in water (35 g/L at 25°C), which could potentially influence its bioavailability .
Result of Action
As a research chemical, its effects would likely depend on the specific experimental context .
Action Environment
This compound is typically stored in cool, dry conditions in well-sealed containers . It is incompatible with oxidizing agents . These factors could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Oxazole derivatives, to which Ethyl Oxazole-5-carboxylate belongs, have been found to exhibit a wide spectrum of biological activities
Cellular Effects
Oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities
Molecular Mechanism
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities
Temporal Effects in Laboratory Settings
It is known that this compound is soluble in water (35 g/L at 25°C) and should be stored in cool, dry conditions in well-sealed containers .
Dosage Effects in Animal Models
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities
Metabolic Pathways
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities
Transport and Distribution
It is known that this compound is soluble in water (35 g/L at 25°C) .
Subcellular Localization
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl oxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method includes the benzylation of this compound using a catalytic system based on palladium acetate with JohnPhos ligand and cesium carbonate in 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not widely published.
Chemical Reactions Analysis
Types of Reactions: Ethyl oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents used.
Substitution: Substitution reactions, such as benzylation, can introduce new functional groups into the oxazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium-based catalysts are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, benzylation of this compound can yield benzylated oxazole derivatives .
Scientific Research Applications
Ethyl oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of organic light-emitting diodes and other electronic materials.
Comparison with Similar Compounds
Ethyl oxazole-5-carboxylate can be compared with other similar compounds, such as:
Oxazole: A simpler structure with similar biological activities.
Oxazoline: Another heterocyclic compound with a similar ring structure but different chemical properties.
Isoxazole: A structural isomer of oxazole with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to electronic materials, highlights its importance in scientific research and industry .
Properties
IUPAC Name |
ethyl 1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMORCCAHXFIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449963 | |
| Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118994-89-1 | |
| Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
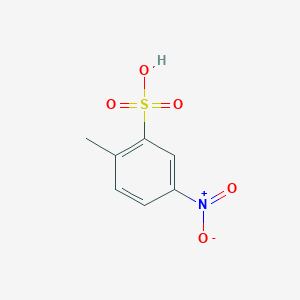
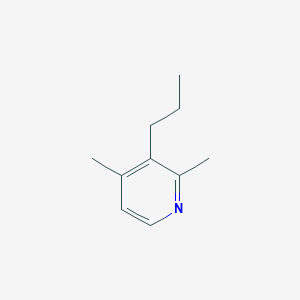
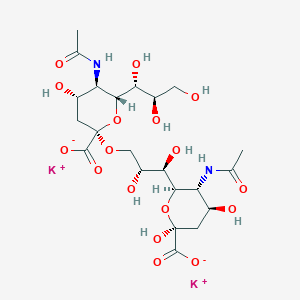
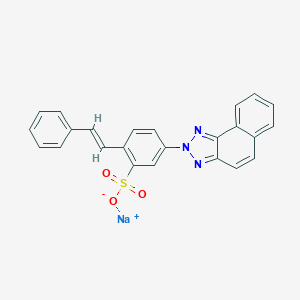

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
